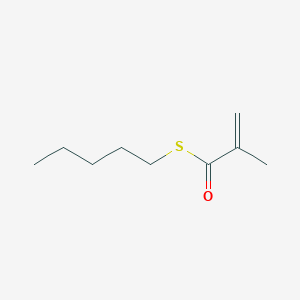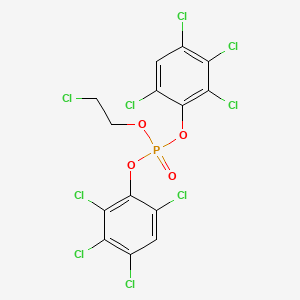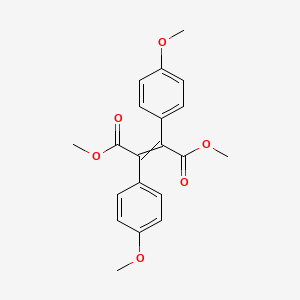
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate is an organic compound with the molecular formula C20H22O6 It is characterized by the presence of two methoxyphenyl groups attached to a butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate typically involves the esterification of 2,3-bis(4-methoxyphenyl)but-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
Uniqueness
Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
654671-82-6 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c1-23-15-9-5-13(6-10-15)17(19(21)25-3)18(20(22)26-4)14-7-11-16(24-2)12-8-14/h5-12H,1-4H3 |
InChI Key |
JKWZAHRFHHYKPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


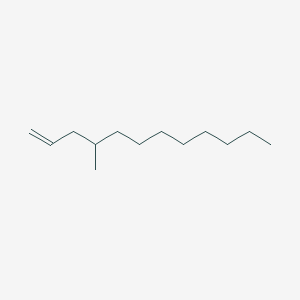

![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)

![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
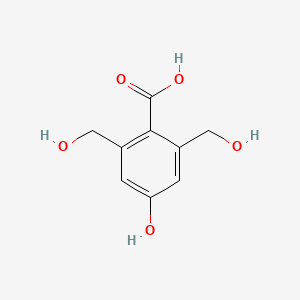
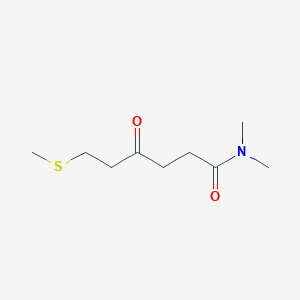
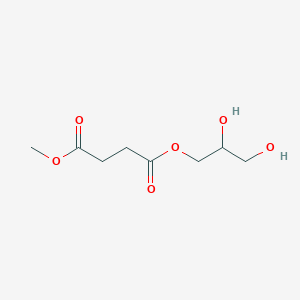

![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)

